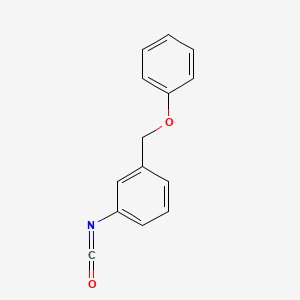

1-异氰酸酯-3-(苯氧甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

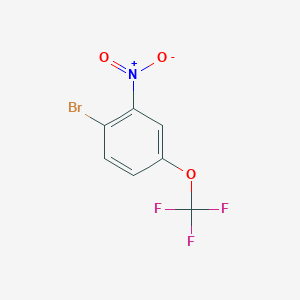

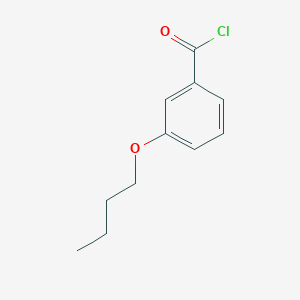

1-Isocyanato-3-(phenoxymethyl)benzene is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials. Isocyanates like 1-Isocyanato-3-(phenoxymethyl)benzene are of significant interest due to their potential applications in various industries, including optical polymer composites, construction, and automotive sectors. These compounds are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring, which in this case is further substituted with a phenoxymethyl group.

Synthesis Analysis

The synthesis of isocyanate compounds can be challenging due to the toxicity of some of the reagents involved, such as phosgene. However, research has been directed towards developing safer, more environmentally friendly methods. For instance, the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related isocyanate, has been optimized using bis(trichloromethyl) carbonate as an alternative to phosgene, which offers a greener approach to isocyanate synthesis . This optimized process involves careful control of reaction conditions, such as the molar ratio of reactants, reaction temperature, and time, to achieve high yields of the desired isocyanate product.

Molecular Structure Analysis

The molecular structure of isocyanates is crucial for their reactivity and the properties of the materials they are used to produce. The isocyanate group is highly reactive due to the electrophilic carbon atom, which can readily react with nucleophiles. This reactivity is often exploited in the production of polymers where isocyanates react with polyols to form polyurethanes. The molecular structure of isocyanates can be further analyzed using spectroscopic methods such as NMR, which provides insights into the electronic environment of the atoms within the molecule .

Chemical Reactions Analysis

Isocyanates participate in a variety of chemical reactions, primarily due to the reactivity of the isocyanate group. They can react with alcohols to form urethanes, with amines to form ureas, and with water to form amines and carbon dioxide. These reactions are fundamental to the production of polyurethanes and other materials. The reactivity of isocyanates can also be tailored by modifying the aromatic ring with different substituents, which can influence the electronic properties of the isocyanate group and thus its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates like 1-Isocyanato-3-(phenoxymethyl)benzene are influenced by their molecular structure. These properties include solubility, boiling point, melting point, and reactivity, which are important for processing and application in material science. The presence of substituents on the aromatic ring can affect these properties by altering the polarity and steric hindrance of the molecule. Understanding these properties is essential for the safe handling and effective use of isocyanates in industrial applications .

科学研究应用

异氰酸酯合成优化

董建勋等 (2018) 的一项研究专注于优化 1,3-双(异氰酸甲酯)苯的合成,该化合物与 1-异氰酸酯-3-(苯氧甲基)苯具有相似的异氰酸酯官能团。他们开发了一种更安全、更方便、更环保的合成路线,展示了其在光学聚合物复合材料、建筑和汽车工业中生产高质量异氰酸酯的应用。确定了合成的最佳条件,显着提高了产率并减少了对环境的影响 (董建勋等,2018)。

环羰基化和环硫羰基化

喻凤景等 (2014) 的研究探索了镧系元素催化的 1,2-二取代苯与异氰酸酯的环羰基化反应,导致合成了各种苯并 1,3-二杂原子五元和六元杂环。该方法代表了镧系元素催化羰基化的第一个例子,突出了使用异氰酸酯化学合成复杂有机化合物的创新方法 (喻凤景等,2014)。

生物基聚氨酯网络

G. Lligadas 等人 (2007) 的一项研究使用异氰酸酯反应合成了生物基芳香族三元醇,创造了具有可持续材料潜在应用的分段聚氨酯。这项研究表明异氰酸酯基化学在开发环保聚合物材料中的更广泛适用性 (G. Lligadas 等,2007)。

光反应性聚苯乙烯衍生物

J. H. Kim 等人 (2008) 开发了含有异氰酸酯基侧链的新型聚苯乙烯衍生物,用作光反应性共聚物。这些材料对紫外线辐射敏感,显示出在有机场效应晶体管 (OFET) 中的应用潜力,展示了异氰酸酯化学在材料科学中的多功能性 (J. H. Kim 等,2008)。

安全和危害

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

1-isocyanato-3-(phenoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-13-6-4-5-12(9-13)10-17-14-7-2-1-3-8-14/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYJFMVKSSTBDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594665 |

Source

|

| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isocyanato-3-(phenoxymethyl)benzene | |

CAS RN |

71219-80-2 |

Source

|

| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)